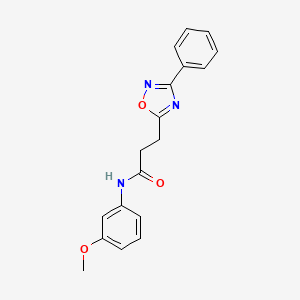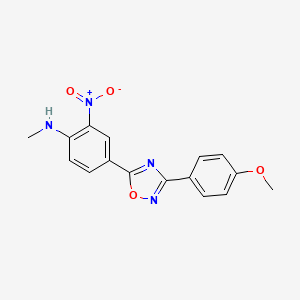
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of neurotransmitters in the central nervous system.
Biochemical and Physiological Effects:
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of inflammatory enzymes, and modulate neurotransmitter activity in the central nervous system. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer and anti-inflammatory properties, as well as effects on the central nervous system. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Direcciones Futuras
There are many future directions for the research of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole. One of the main areas of research is the development of this compound as a therapeutic agent for cancer treatment. Further studies are also needed to understand its effects on the central nervous system and its potential as an anti-inflammatory agent. Other future directions include the development of new synthesis methods and the exploration of its effects on other biological systems.
Métodos De Síntesis
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole can be synthesized through various methods. One of the most common methods is the reaction of 2-ethoxy-6-phenylpyridine-3-carboxylic acid hydrazide with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with phosphoryl chloride to obtain 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole. Other methods for synthesis include the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential as a therapeutic agent in various scientific research areas. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Other areas of research include its potential as an anti-inflammatory agent, as well as its effects on the central nervous system.
Propiedades
IUPAC Name |
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-5-31-22-16-19(17-23(32-6-2)24(22)33-7-3)26-29-25(30-35-26)20-14-15-21(28-27(20)34-8-4)18-12-10-9-11-13-18/h9-17H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEXRZKPTRKTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

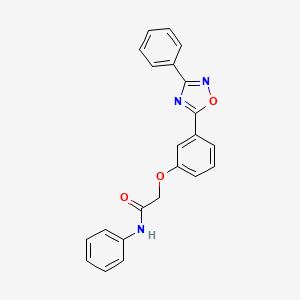
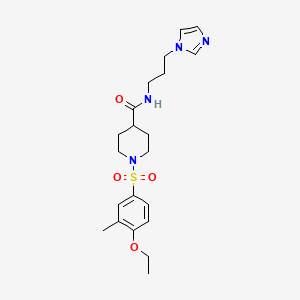
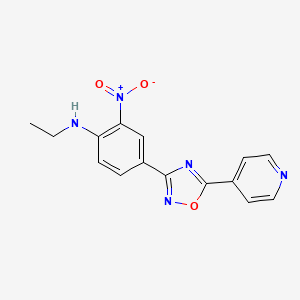
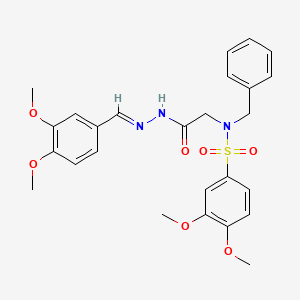
![N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)
![4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690792.png)
